Cas no 199188-97-1 (N-Formylfluoxetine)

N-Formylfluoxetine is a chemically modified derivative of fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI). This compound is primarily utilized in research and pharmaceutical development as an intermediate or precursor in the synthesis of fluoxetine and related analogs. Its N-formyl group enhances stability and facilitates controlled reactivity, making it valuable for exploratory studies in neuropharmacology. The derivative retains the core structural features of fluoxetine, allowing researchers to investigate structure-activity relationships or metabolic pathways. N-Formylfluoxetine is particularly useful in synthetic chemistry applications where selective modifications or protective group strategies are required. Its well-defined properties ensure reproducibility in experimental settings.
N-Formylfluoxetine structure
N-Formylfluoxetine structure
商品名:N-Formylfluoxetine
CAS番号:199188-97-1
MF:C18H18F3NO2
メガワット:337.336235523224
CID:1073577

N-Formylfluoxetine 化学的及び物理的性質

名前と識別子

    • N-Formylfluoxetine
    • N-Methyl-N-[3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]formamide
    • Fluoxetine IMpurity
    • Fluoxetine Hydrochloride Imp. (EP)
    • (3RS)-N-Methyl-3-phenyl-3-[2-(trifluoroMethyl)-phenoxy]propan-1-aMine Hydrochloride(2-TrifluoroMethylisoMer of Fluoxetine Hydro-chloride)
    • インチ: 1S/C18H18F3NO2/c1-22(13-23)12-11-17(14-5-3-2-4-6-14)24-16-9-7-15(8-10-16)18(19,20)21/h2-10,13,17H,11-12H2,1H3
    • InChIKey: UBNTUJKGUJSBFQ-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C=CC(=CC=1)OC(C1C=CC=CC=1)CCN(C=O)C)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 6
  • 複雑さ: 375
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 29.5

じっけんとくせい

  • 密度みつど: 1.209±0.06 g/cm3 (20 ºC 760 Torr),
  • ふってん: 475.3±0.0 °C at 760 mmHg
  • フラッシュポイント: 241.3±0.0 °C
  • ようかいど: 極微溶性(0.11 g/l)(25ºC)、
  • じょうきあつ: 0.0±0.0 mmHg at 25°C

N-Formylfluoxetine セキュリティ情報

N-Formylfluoxetine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
F699005-50mg
N-Formylfluoxetine
199188-97-1
50mg
$ 201.00 2023-09-07
TRC
F699005-250mg
N-Formylfluoxetine
199188-97-1
250mg
$ 851.00 2023-09-07
TRC
F699005-500mg
N-Formylfluoxetine
199188-97-1
500mg
$ 1610.00 2023-09-07

N-Formylfluoxetine 関連文献

N-Formylfluoxetineに関する追加情報

Introduction to N-Formylfluoxetine (CAS No. 199188-97-1)

N-Formylfluoxetine, a derivative of the well-known selective serotonin reuptake inhibitor (SSRI), fluoxetine, is a compound of significant interest in the field of pharmaceutical chemistry and psychopharmacology. The chemical structure of N-Formylfluoxetine (CAS No. 199188-97-1) features a formyl group (-CHO) attached to the aromatic ring of fluoxetine, which introduces unique pharmacological properties and potential therapeutic applications. This introduction delves into the compound's chemical properties, pharmacological significance, and recent research findings that highlight its potential in modern medicine.

The molecular formula of N-Formylfluoxetine is C20H20O3N, reflecting its modification from the parent compound fluoxetine (C20H20O2N). The introduction of the formyl group at the 4-position of the indole ring in fluoxetine alters its electronic and steric properties, which can influence its interaction with biological targets. This structural modification has been explored to enhance binding affinity, improve metabolic stability, or introduce new pharmacological activities.

In recent years, there has been growing interest in the development of novel psychoactive compounds that can address limitations associated with existing treatments for mental health disorders. N-Formylfluoxetine has emerged as a promising candidate due to its unique chemical profile and potential therapeutic benefits. Research has indicated that the formyl group may enhance the compound's ability to cross the blood-brain barrier, potentially leading to more efficient central nervous system (CNS) penetration.

The pharmacological effects of N-Formylfluoxetine have been studied extensively in preclinical models. Initial findings suggest that it may exhibit both serotonergic and noradrenergic activity, making it a candidate for treating not only depression but also other conditions associated with neurotransmitter dysregulation. Unlike traditional SSRIs, which primarily target serotonin reuptake inhibition, N-Formylfluoxetine may offer a broader spectrum of activity by also influencing norepinephrine levels.

One of the most intriguing aspects of N-Formylfluoxetine is its potential role in neuroprotection. Recent studies have explored its ability to modulate inflammatory pathways and antioxidant defenses in neural cells. The formyl group may facilitate interactions with cellular enzymes involved in oxidative stress reduction, thereby protecting against neurodegenerative damage. This property is particularly relevant in the context of aging populations and the increasing prevalence of neurodegenerative diseases such as Alzheimer's and Parkinson's.

The synthesis of N-Formylfluoxetine involves a series of well-established organic reactions, including formylation and aromatic substitution. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets pharmaceutical-grade standards. The process typically begins with fluoxetine hydrochloride, which is treated with a formylating agent such as phosphorus oxychloride (POCl3) or N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

The reaction conditions are carefully controlled to minimize side products and ensure high selectivity for the desired transformation. Purification techniques such as column chromatography and recrystallization are employed to isolate N-Formylfluoxetine in high purity. Analytical methods such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are used to confirm the structure and purity of the compound.

Evaluation of N-Formylfluoxetine's pharmacokinetic properties has revealed interesting findings regarding its absorption, distribution, metabolism, and excretion (ADME). Studies indicate that it exhibits moderate solubility in water and oil-based media, suggesting potential for both oral and intravenous administration. The compound's metabolic profile has been analyzed using liver microsomes and cell culture models, revealing pathways for biotransformation into inactive metabolites.

The metabolic stability of N-Formylfluoxetine is influenced by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4. Understanding these interactions is crucial for predicting drug-drug interactions and optimizing dosing regimens. Pharmacokinetic studies have also explored the compound's half-life and bioavailability, providing insights into its potential clinical efficacy.

Clinical investigations into N-Formylfluoxetine have yielded promising results in animal models of depression and anxiety. Behavioral assays have demonstrated improvements in mood-related symptoms without significant side effects at therapeutic doses. These findings support further exploration into its potential as a novel therapeutic agent for mental health disorders.

The development of new psychoactive compounds requires rigorous evaluation to ensure safety and efficacy before human trials can begin. Regulatory agencies mandate comprehensive toxicological studies to assess potential adverse effects at various dose levels. Preclinical toxicity studies on N-Formylfluoxetine have focused on organ-specific effects, genotoxicity testing, and long-term exposure assessments.

The safety profile observed thus far suggests that N-Formylfluoxetine is well-tolerated at doses comparable to those used for existing SSRIs. However, further investigation is needed to fully characterize any unique toxicological liabilities associated with its structural modifications. These studies are essential for supporting future clinical trials and ensuring patient safety if this compound progresses to human use.

The future direction for research on N-Formylfluoxetine includes exploring combination therapies with other neurotransmitter modulators and investigating its potential in treating comorbid conditions associated with mental health disorders. Advances in computational chemistry may also aid in optimizing its structure for improved pharmacological properties through virtual screening approaches.

In conclusion, N-Formylfluoxetine represents an innovative derivative of fluoxetine with significant promise as a therapeutic agent for mental health disorders. Its unique chemical structure offers advantages such as enhanced CNS penetration and multifaceted pharmacological activity. Ongoing research continues to elucidate its mechanisms of action while ensuring safety through rigorous preclinical evaluation.

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